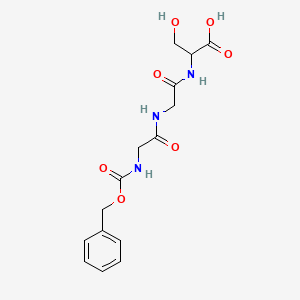
Z-Gly-gly-ser-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Gly-gly-ser-OH, also known as N-benzyloxycarbonyl-glycyl-glycyl-serine, is a tripeptide composed of glycine, glycine, and serine residues. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides and proteins. The presence of the benzyloxycarbonyl (Z) protecting group helps in the selective synthesis of peptides by protecting the amino group of glycine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-gly-ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amino group.
Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using coupling reagents such as HBTU or HATU.
Repetition: Steps 2 and 3 are repeated for the addition of serine.
Cleavage: The final peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反応の分析
Types of Reactions
Z-Gly-gly-ser-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, leading to its removal.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic reagents such as amines or alcohols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Removal of the benzyloxycarbonyl group, yielding free amino groups.
Substitution: Formation of substituted peptides with modified side chains.
科学的研究の応用
Z-Gly-gly-ser-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Serves as a model compound for studying peptide interactions and protein folding.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and biopolymers.
作用機序
The mechanism of action of Z-Gly-gly-ser-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The benzyloxycarbonyl group protects the amino group during synthesis, allowing for selective reactions. Once incorporated into a peptide, the serine residue can participate in hydrogen bonding and other interactions that stabilize the peptide structure.
類似化合物との比較
Similar Compounds
Z-Gly-OH: N-benzyloxycarbonylglycine, a simpler derivative used in peptide synthesis.
Z-Gly-gly-OH: N-benzyloxycarbonyl-glycyl-glycine, another tripeptide with similar properties.
Z-Gly-ser-OH: N-benzyloxycarbonyl-glycyl-serine, a related compound with one glycine residue replaced by serine.
Uniqueness
Z-Gly-gly-ser-OH is unique due to its specific sequence of glycine and serine residues, which confer distinct properties in terms of flexibility and hydrophilicity. The presence of the benzyloxycarbonyl group further enhances its utility in selective peptide synthesis.
特性
分子式 |
C15H19N3O7 |
|---|---|
分子量 |
353.33 g/mol |
IUPAC名 |
3-hydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H19N3O7/c19-8-11(14(22)23)18-13(21)7-16-12(20)6-17-15(24)25-9-10-4-2-1-3-5-10/h1-5,11,19H,6-9H2,(H,16,20)(H,17,24)(H,18,21)(H,22,23) |
InChIキー |
KYTIRPLRFNXNAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



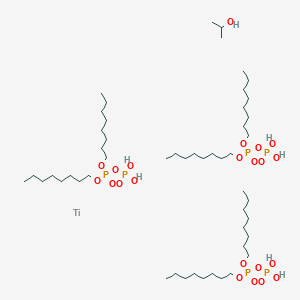
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12277544.png)
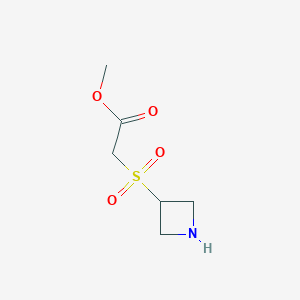
![Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester](/img/structure/B12277554.png)
![4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12277570.png)
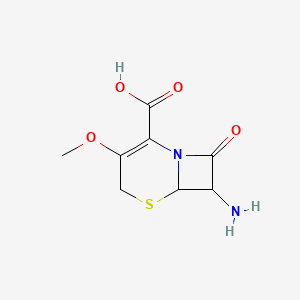
![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12277583.png)
![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12277590.png)
![Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate](/img/structure/B12277593.png)
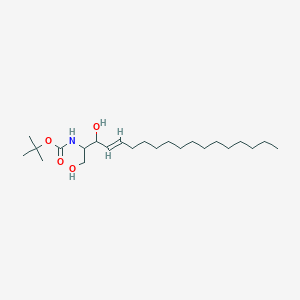
![(2E)-3-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B12277611.png)
![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B12277620.png)

